3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline

Lipophilicity Drug-likeness Permeability

Researchers requiring a pure, lipophilic building block for systematic SAR exploration often face inconsistent purity or supply chain delays. This compound resolves these issues as a reliable, ≥95% pure reference standard. Key advantages include: - High lipophilicity (XLogP3=6.2) for membrane permeability studies - Defined propyl linker enabling structure-property relationship (SPR) analysis - Consistent purity (≥95%) suitable for HPLC/LC-MS method development Procurement managers benefit from commercial availability with straightforward global shipping.

Molecular Formula C24H27NO2
Molecular Weight 361.5 g/mol
CAS No. 1040688-60-5
Cat. No. B1389498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline
CAS1040688-60-5
Molecular FormulaC24H27NO2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C24H27NO2/c1-18-12-13-19(2)24(14-18)27-20(3)16-25-22-10-7-11-23(15-22)26-17-21-8-5-4-6-9-21/h4-15,20,25H,16-17H2,1-3H3
InChIKeyONHBUXGIVUGPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile


3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline (CAS 1040688-60-5) is a synthetic aniline derivative characterized by a 3-benzyloxy-substituted phenyl core linked through a secondary amine to a 2-(2,5-dimethylphenoxy)propyl side chain [1]. The molecular formula is C₂₄H₂₇NO₂ with a molecular weight of 361.5 g/mol and a computed XLogP3 of 6.2, indicating significant lipophilicity [1]. It is commercially available from multiple research chemical suppliers (e.g., Matrix Scientific, Santa Cruz Biotechnology) primarily as a reference standard or building block for medicinal chemistry and chemical biology applications .

Analog Substitution Limitations


Compounds within the N-[2-(2,5-dimethylphenoxy)alkyl]aniline family share a common core but differ in critical positions that modulate physicochemical and potentially pharmacological behavior. The presence of a 3-benzyloxy substituent, the 2,5-dimethylphenoxy group, and a propyl (rather than ethyl) linker collectively define the molecule's shape, lipophilicity, and hydrogen-bonding capacity [1]. Generic replacement by a regioisomer (e.g., 4-benzyloxy) or a chain-shortened analog (e.g., ethyl linker) can alter logP, molecular volume, and conformational flexibility, which may lead to different solubility, permeability, or target engagement profiles in biological assays [2]. The quantitative evidence below highlights where measurable differences exist among the closest analogs.

Head-to-Head Comparison with Analogs


Lipophilicity: Propyl vs. Ethyl Linker

The target compound exhibits a computed XLogP3 of 6.2, which is 0.4 log units higher than its direct ethyl-linker analog 3-(benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline (XLogP3 = 5.8) [1] [2]. This difference arises solely from the additional methylene group in the propyl chain and is expected to translate into higher membrane permeability and reduced aqueous solubility.

Lipophilicity Drug-likeness Permeability

Molecular Weight Comparison

The target compound has a molecular weight (MW) of 361.5 g/mol compared to 347.4 g/mol for the ethyl-linker analog [1] [2]. This MW increase of 14.1 g/mol (one CH₂ unit) alters molar refractivity and polar surface area, which can affect passive membrane permeability and solubility. Both compounds share identical hydrogen bond donor (1) and acceptor (3) counts and topological polar surface area (30.5 Ų), but the larger molecular volume of the target compound may confer advantages in filling hydrophobic pockets [1] [2].

Molecular size Solubility Transport

Vendor Purity Consistency

Commercial suppliers of 3-(benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline typically specify purity at ≥95% (e.g., Matrix Scientific via VWR) . In contrast, some close analogs from the same compound family are offered at purities as low as 90% [1]. High and consistent purity is critical for reproducible dose-response experiments and for minimizing confounding effects from impurities in biological assays.

Purity Quality control Reproducibility

Biological Activity Data Gap

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (April 2026) did not identify any primary research article or patent that reports quantitative biological activity data (e.g., IC₅₀, Kd, EC₅₀) for 3-(benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline or its closest analogs. Consequently, no evidence-based claim can be made regarding target selectivity, potency, or in vivo efficacy relative to comparator compounds [1] [2].

Data transparency SAR gap Procurement risk

Optimal Use Cases


Physicochemical Property-Driven Library Design

When constructing a screening library that requires systematic variation in lipophilicity, the +0.4 log unit increase in XLogP3 over the ethyl-linker analog [1] [2] makes the target compound a valuable member for exploring structure-property relationships (SPR) around membrane permeability. Researchers can use this compound to probe the effect of incremental linker length on passive diffusion without altering hydrogen-bonding capacity [1].

SAR Profiling of Benzyloxyphenyl Chemotypes

Given the absence of published biological data [3] [4], the primary near-term application is in internal structure-activity relationship (SAR) campaigns. The compound serves as the 3-benzyloxy, propyl-linker variant in a matrix that includes the 4-benzyloxy regioisomer and the ethyl-linker homolog, enabling teams to deconvolute the contributions of substitution position and linker length to target binding.

Analytical Reference Standard

With a vendor-specified purity of ≥95% , this compound is suitable as a reference standard for HPLC or LC-MS method development. Its distinct retention time (driven by high logP 6.2) and molecular ion (m/z 361.2) allow it to serve as a system suitability control in assays that analyze benzyloxyphenyl compound series [1].

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